![molecular formula C12H5ClF3N3O5 B1437750 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol CAS No. 1400872-33-4](/img/structure/B1437750.png)
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol
Übersicht
Beschreibung
The compound “4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a chloro group and a trifluoromethyl group. The compound also contains a phenol group, which is a benzene ring bonded to a hydroxyl group, and it’s substituted with two nitro groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and phenol rings, which are aromatic and planar. The electron-withdrawing nitro, chloro, and trifluoromethyl groups would likely have a significant effect on the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar nitro and hydroxyl groups, as well as the halogens, would likely make this compound relatively polar .Wissenschaftliche Forschungsanwendungen
Antibacterial Agent Development
This compound has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase), which is essential for bacterial cell viability and virulence . It shows promise in the development of new antibacterial agents that can target resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
Attenuation of Bacterial Secondary Metabolism
Research indicates that this compound can attenuate the production of secondary metabolites in bacteria such as Bacillus subtilis, which are often responsible for bacterial pathogenicity . This application could lead to novel ways of controlling bacterial infections.
Pharmacokinetic Profiling
The compound has been subjected to in vitro absorption, distribution, metabolism, and excretion (ADME) studies, as well as in vivo pharmacokinetic profiling . This data is crucial for understanding the behavior of the compound in biological systems and for drug development processes.
Resistance Mechanism Studies
Chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli when exposed to this compound . This application is vital for understanding how bacteria develop resistance and how it can be overcome.
Fungicidal Activity
Modifications of the compound’s structure have shown potential in enhancing fungicidal activity against various fungal pathogens . This opens up research avenues in agriculture and pharmaceuticals for the development of new fungicides.
Chemical Synthesis and Optimization
The compound serves as a starting point for the synthesis of various derivatives with potential medicinal properties. The optimization of its chemical structure could lead to more potent and selective agents .
Study of Post-Translational Modifications
As an inhibitor of PPTase, the compound is useful in studying post-translational modifications in bacteria, which are critical for understanding bacterial physiology and the development of therapeutic interventions .
Exploration of Anti-Virulence Strategies
By targeting key enzymes in bacteria, the compound provides a research tool for exploring anti-virulence strategies as an alternative to traditional antibiotics, which could be crucial in the fight against antibiotic resistance .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF3N3O5/c13-7-3-6(12(14,15)16)4-17-10(7)5-1-8(18(21)22)11(20)9(2-5)19(23)24/h1-4,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDJGIOMIPYYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



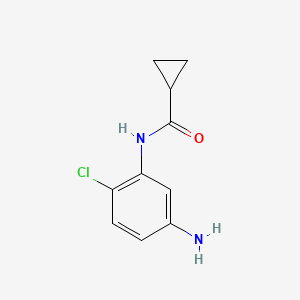
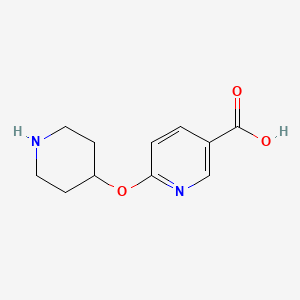
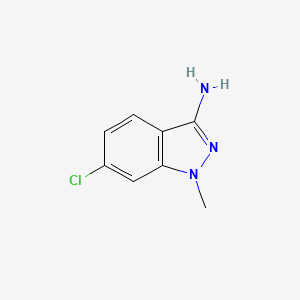
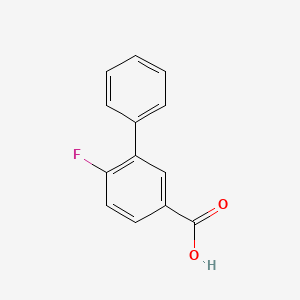
![4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1437674.png)
![5,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B1437676.png)
![1-[2-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B1437677.png)
![tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate](/img/structure/B1437678.png)
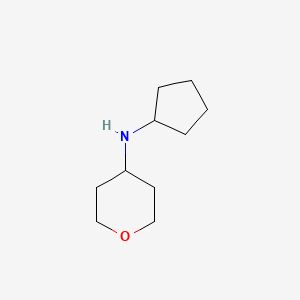
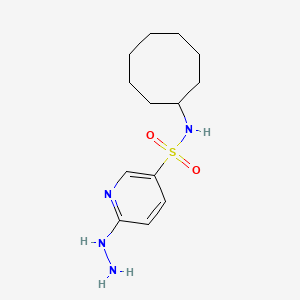
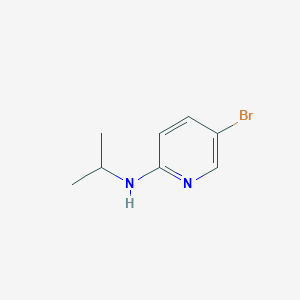
![N-[(2-fluorophenyl)methyl]pyridin-4-amine](/img/structure/B1437686.png)
![[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1437687.png)
![2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1437690.png)